N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-8-16-9-14(2-4-18(16)23-13)10-22-20(24)15-3-5-19(21-11-15)25-17-6-7-26-12-17/h2-5,8-9,11,17,23H,6-7,10,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFIWQZIHSIJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route may involve:
Preparation of 2-methyl-1H-indole-5-carbaldehyde: This can be achieved through the formylation of 2-methylindole.
Formation of the indole derivative: The aldehyde group of 2-methyl-1H-indole-5-carbaldehyde is reacted with an appropriate amine to form the indole derivative.
Synthesis of the nicotinamide derivative: The indole derivative is then coupled with 6-hydroxy-nicotinamide under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The indole and thiolan motifs suggest applications in oncology or neurology, though specific studies are absent in the provided evidence.
- Synthetic Challenges : The steric bulk of the indole-methyl group may complicate synthesis compared to simpler analogs like those in .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-[(2-methyl-1H-indol-5-yl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide, and what reaction conditions are critical for optimal yield?
- Methodological Answer : The synthesis typically involves multi-component reactions, such as:
- Condensation reactions : Combining pyridine-3-carboxylic acid derivatives with functionalized indole and thiolan precursors. Solvent choice (e.g., isopropyl alcohol or DMF) and catalysts (e.g., palladium for cross-coupling) are critical. Ultrasonic activation can enhance reaction efficiency and reduce time .
- Protection/deprotection strategies : For example, using tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during indole functionalization .
- Key Data : Yields range from 60–85% under optimized conditions, with purity >95% confirmed via HPLC .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., indole C-H coupling at δ 7.2–7.8 ppm, thiolan protons at δ 3.1–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~450–470) .
- X-ray crystallography : For resolving stereochemical ambiguities in the thiolan-3-yloxy moiety .
Advanced Research Questions
Q. How can researchers analyze the compound’s binding interactions with biological targets, and what computational tools are recommended?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the indole ring .
- Surface plasmon resonance (SPR) : To quantify binding affinities (KD values) in real time .
- Case Study : A structurally similar compound showed KD = 12 nM for kinase inhibition, attributed to π-π stacking with the indole moiety .
Q. What strategies can mitigate challenges in reaction scalability and purification?
- Methodological Answer :
- Continuous flow reactors : Improve scalability while maintaining yield consistency .
- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-purity isolation (>98%) .
- Green chemistry : Catalyst-free reactions in ethanol reduce byproducts and simplify purification .
Q. How do structural modifications (e.g., substituent changes on the indole or thiolan groups) affect bioactivity?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., replacing 2-methylindole with 5-fluoroindole) to assess changes in potency. Bioassays (e.g., IC50 measurements in cancer cell lines) guide optimization .
- Table : Key analogs and their activities:
| Analog Structure | Bioactivity (IC50) | Reference |
|---|---|---|
| 2-Methylindole derivative | 45 nM (Kinase X) | |
| 5-Fluoroindole derivative | 28 nM (Kinase X) |
Q. What are the limitations of current stability studies, and how can degradation pathways be characterized?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), light, and pH extremes. Monitor via LC-MS to identify degradants (e.g., hydrolysis of the carboxamide group) .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
